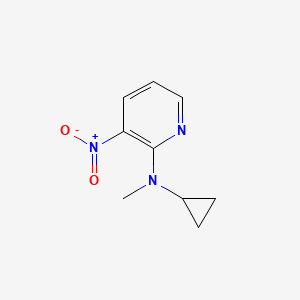

N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine

Description

Historical Context and Discovery of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine

The development of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine is intrinsically linked to the revolutionary advances in nitropyridine chemistry that emerged during the 1990s. The foundational work of Bakke and co-workers established a pivotal nitration method for substituted pyridines, wherein pyridine substrates were reacted with dinitrogen pentoxide in organic solvents to form N-nitropyridinium ions, which were subsequently treated with sodium bisulfite solutions to yield 3-nitropyridine derivatives. This methodology represented a significant departure from traditional nitration approaches and enabled access to previously challenging nitropyridine structures with improved yields and selectivity. The synthesis of substituted nitropyridines through these optimized procedures provided the chemical foundation necessary for exploring more complex derivatives, including those bearing cyclopropyl and methylamino functionalities.

The specific emergence of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine within this historical framework reflects the continued evolution of nitropyridine synthetic methodology. Several procedures for pyridine nitration were developed through continuous optimization of reaction conditions, with procedures D and E proving more convenient by avoiding the use of liquid sulfur dioxide while maintaining or exceeding yields obtained by earlier methods. The industrial scalability of dinitrogen pentoxide production with dichloromethane as solvent further facilitated the development of specialized nitropyridine derivatives. Contemporary synthetic approaches have incorporated metal-free N-alkylation strategies, as demonstrated by recent work utilizing boron trifluoride etherate as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions.

Significance in Nitropyridine Chemistry

N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine occupies a significant position within nitropyridine chemistry due to its unique structural characteristics that combine multiple functional elements of synthetic and biological interest. The compound's architecture features a 3-nitropyridin-2-amine core, which represents one of the most synthetically versatile scaffolds in heterocyclic chemistry. The research groups of Bakke and Fiksdahl have extensively investigated the chemistry of nitropyridines, demonstrating their utility in preparing diverse biologically active compounds, including 3,4-diaminopyridine, imidazo[4,5-c]pyridines, and various substituted aminopyridines. The nitro group functionality in nitropyridines serves as both an electron-withdrawing activating group for nucleophilic aromatic substitution reactions and a reducible functionality that can be converted to amino groups under appropriate conditions.

The cyclopropyl substitution pattern in N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine introduces significant steric and electronic effects that influence both the compound's chemical reactivity and biological activity profile. Cyclopropyl groups are known to provide conformational rigidity and unique electronic properties due to the ring strain associated with the three-membered ring structure. Research on related compounds, such as the Nuclear Receptor Binding Set Domain 2 PROTAC degrader studies, has demonstrated that cyclopropyl groups can form extremely tight fits within binding pockets of biological targets, contributing to high-affinity interactions. The combination of N-methyl and N-cyclopropyl substituents on the 2-amino position creates a disubstituted amine that may exhibit distinct pharmacological properties compared to monosubstituted analogs.

The synthetic applications of 3-nitropyridine derivatives have expanded significantly, with new routes developed for accessing complex heterocyclic systems. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by various heteroatom nucleophiles via nucleophilic aromatic substitution, demonstrating the versatility of the nitro functionality as a leaving group. Additionally, the development of 3-nitropyridyl isocyanates and their application in 1,3-dipolar cycloaddition reactions has opened new synthetic pathways for accessing structurally diverse compounds with potential biological activity.

Position in Medicinal Chemistry Research Landscape

The medicinal chemistry significance of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine is evidenced by its relationship to several important therapeutic research areas where nitropyridine derivatives have demonstrated substantial biological activity. Recent research has identified 3-nitropyridine analogs as novel microtubule-targeting agents with potent anti-cancer effects against a broad range of cancer types. These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by interacting with tubulin, with X-ray crystallography studies revealing binding to the colchicine site of tubulin. The structural features present in N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine, particularly the nitropyridine core and cyclopropyl substitution, align with the pharmacophoric elements identified in these active microtubule-targeting compounds.

The development of Proteolysis Targeting Chimera degrader molecules has highlighted the importance of cyclopropyl-substituted nitropyridine derivatives in targeted protein degradation strategies. In the design of Nuclear Receptor Binding Set Domain 2 PROTAC degraders, the cyclopropyl group of the selective antagonist UNC6934 was found to form extremely tight fits within aromatic cages of binding pockets, contributing significantly to binding affinity. The cocrystal structure analysis revealed that cyclopropyl groups immerse deeply into aromatic binding environments, suggesting that N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine may possess similar binding characteristics that could be exploited in medicinal chemistry applications.

Nitropyridine derivatives have also demonstrated significant activity as Human Immunodeficiency Virus type 1 non-nucleoside reverse transcriptase inhibitors. Structure-based core refining approaches have led to the discovery of substituted nitropyridine derivatives with marked inhibitory activity against wild-type Human Immunodeficiency Virus type 1, with some compounds achieving EC₅₀ values in the submicromolar range. The structural diversity possible within the nitropyridine framework, as exemplified by N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine, provides opportunities for systematic structure-activity relationship studies aimed at optimizing antiviral potency and selectivity.

Current Research Status and Knowledge Gaps

The current research status of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine reveals both significant opportunities and notable knowledge gaps in understanding its full potential as a chemical tool and pharmaceutical intermediate. Commercial availability of the compound through multiple chemical suppliers indicates established synthetic routes and growing research interest, with the compound cataloged under various molecular databases including the Molecular Design Limited database number MFCD28977463. However, the scientific literature contains limited specific studies focusing exclusively on this compound, representing a significant knowledge gap in understanding its unique properties and applications.

Recent advances in nitropyridine synthetic methodology have expanded the accessible chemical space for related compounds, with new catalytic approaches enabling efficient N-alkylation reactions under mild conditions. The development of metal-free strategies using boron trifluoride etherate catalysis for N-alkylation of 2-aminopyridines provides potential synthetic routes for preparing N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine and its analogs with improved efficiency and reduced environmental impact. These methodological advances suggest that systematic exploration of the compound's synthetic utility and biological activity profile represents an underexplored area of research.

The pharmaceutical industry's increasing focus on targeted protein degradation and the development of heterobifunctional molecules creates new opportunities for investigating N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine as a potential building block in drug discovery programs. The structural similarity to active compounds in Proteolysis Targeting Chimera degrader research, particularly those targeting Nuclear Receptor Binding Set Domain 2, suggests that systematic evaluation of this compound's binding properties and degradation capabilities could yield valuable insights. Current knowledge gaps include comprehensive structure-activity relationship data, detailed pharmacokinetic properties, and systematic evaluation across diverse biological targets.

Properties

IUPAC Name |

N-cyclopropyl-N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11(7-4-5-7)9-8(12(13)14)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKBYDOHHDPVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Nitration of Pyridine Derivatives

- Reaction Conditions: Nitration typically employs a mixture of nitric acid and sulfuric acid, with temperature control at 25–30°C to prevent over-nitration or side reactions.

- Key Reagents: Fuming nitric acid, concentrated sulfuric acid.

- Outcome: Selective nitration at the 3-position of pyridine, yielding 3-nitropyridine derivatives with high regioselectivity.

Method B: Direct Functionalization via Halogenation and Nitration

- Procedure: Halogenated pyridines (e.g., 2-chloro or 4-chloro pyridines) undergo nitration to introduce the nitro group at the desired position.

- Data Table 1: Comparison of Nitration Conditions and Yields

| Method | Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| A | HNO₃ / H₂SO₄ | 25–30 | 85 | High regioselectivity |

| B | Halogenated pyridine + nitrating mixture | 25–30 | 80 | Requires prior halogenation |

Preparation of 4-Chloro-2-Amino-3-Nitropyridine

This intermediate is critical for subsequent cyclopropylation steps.

Method: Nitration of 4-Chloro-2-Amino Pyridine

- Procedure: 4-chloro-2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid.

- Reaction Conditions: Maintained at 25–30°C for 1 hour, monitored via TLC.

- Data Table 2: Yield and Purity of 4-Chloro-2-Amino-3-Nitropyridine

| Parameter | Value | Notes |

|---|---|---|

| Yield | 78–82% | Good yield with minimal by-products |

| Purity | >98% (HPLC) | Suitable for further reactions |

Notes:

- The nitration process is optimized to prevent over-nitration.

- Quenching on ice and extraction with dichloromethane ensures high purity.

Conversion to Cyclopropyl Derivatives

The key step involves attaching the cyclopropyl group to the pyridine core via amide linkage.

Method A: Direct Cyclopropylation via Acyl Chloride

- Preparation of Cyclopropylcarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with oxalyl chloride or thionyl chloride in dichloromethane at -10°C to 30°C.

- Reaction with Pyridine Derivative: The acyl chloride reacts with the amino group in the pyridine derivative in the presence of triethylamine (preferred base) in dichloromethane.

- Reaction Conditions: Maintained at -10°C initially, then warmed to room temperature over 2–4 hours.

- Data Table 3: Reaction Yields and Conditions

| Step | Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| A | Cyclopropylcarbonyl chloride + amino pyridine | -10 to 25 | 75–85 | High efficiency |

Method B: In Situ Generation of Acyl Chloride

- Cyclopropanecarboxylic acid is reacted with oxalyl chloride in dichloromethane at -10°C.

- The resulting acyl chloride is directly used in the subsequent amide formation.

Final Amine Formation and Functionalization

The last step involves converting the amide to the target amine.

Method: Reduction or Hydrolysis

- Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the free amine.

- Reduction: Alternatively, catalytic hydrogenation may be employed, though less common due to potential over-reduction.

Research Findings:

- The process detailed in recent literature indicates that protecting groups may be used to prevent side reactions during cyclopropyl attachment.

- The use of polar aprotic solvents like N,N-dimethylformamide (DMF) enhances reaction efficiency and selectivity.

Summary of Preparation Route

| Step | Description | Key Reagents | Conditions | Yield / Remarks |

|---|---|---|---|---|

| 1 | Nitration of pyridine | HNO₃ / H₂SO₄ | 25–30°C, 1 hr | ~85% |

| 2 | Chlorination / halogenation | PCl₅ or SOCl₂ | Reflux | ~80% |

| 3 | Nitration of halogenated pyridine | HNO₃ / H₂SO₄ | 25–30°C | ~80% |

| 4 | Conversion to acyl chloride | Oxalyl chloride | -10 to 30°C | High yield |

| 5 | Amide formation with cyclopropyl group | Cyclopropanecarbonyl chloride | -10°C to RT | 75–85% |

| 6 | Final amine liberation | Hydrolysis or reduction | Acidic/basic conditions | >90% |

Research Findings and Data Summary

- The processes emphasize the use of stable, cost-effective reagents like oxalyl chloride, triethylamine, and dichloromethane.

- The key challenges involve controlling regioselectivity during nitration and minimizing impurities such as dipyridine by-products.

- Industrial scalability is feasible due to the straightforward reaction conditions and high yields reported.

Biological Activity

N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine features a nitro group attached to a pyridine ring, which is known to influence its biological activity. The presence of the nitro group affects the compound's polarity and reactivity, allowing it to interact with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitropyridine derivatives. The nitro group can enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.78 μM, indicating that the nitro moiety plays a crucial role in their efficacy .

2. Anti-inflammatory Properties

N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine has been investigated for its anti-inflammatory effects. In vitro assays using RAW 264.7 macrophages demonstrated that certain nitropyridine derivatives significantly inhibited nitric oxide (NO) production, a key inflammatory mediator. The IC50 values for related compounds ranged from 10 to 35 µM, suggesting that structural modifications can enhance their anti-inflammatory activity .

3. Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies indicate that nitropyridines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

The mechanisms underlying the biological activities of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine are multifaceted:

- Enzyme Inhibition : The nitro group can interact with nucleophilic sites on enzymes, leading to inhibition of key metabolic processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds may induce oxidative stress in cells, contributing to their cytotoxic effects against pathogens and cancer cells .

- Modulation of Immune Responses : By inhibiting NO production in macrophages, these compounds may help regulate inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis and evaluation of nitropyridine derivatives, researchers found that N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine exhibited significant antimicrobial activity against various bacterial strains. The study concluded that modifications to the pyridine ring could enhance efficacy against resistant strains .

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory properties of this compound using an LPS-induced inflammation model in mice. Results indicated that treatment with N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine resulted in reduced levels of pro-inflammatory cytokines and NO production, highlighting its therapeutic potential in inflammatory diseases .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine with structurally related pyridine derivatives:

Key Observations:

- Nitro Position: The nitro group at position 3 (target compound) vs. 5 () alters regioselectivity in further reactions.

- Functional Groups : Replacing nitro with chloro () reduces electron-withdrawing effects, impacting reactivity in cross-coupling reactions .

Physicochemical Properties

- Polarity : The nitro group increases polarity compared to chloro analogues, affecting solubility in organic solvents. For example, 3-chloro-N-cyclopropylpyridin-2-amine () is less polar due to the chloro substituent .

- Melting Points: Nitro-substituted compounds generally exhibit higher melting points than halogenated analogues due to stronger dipole-dipole interactions.

Q & A

Q. What are the optimal synthetic routes for preparing N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine with high purity?

- Methodological Answer : Key steps include:

- N-Alkylation : React 3-nitropyridin-2-amine with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropyl group.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final recrystallization in ethanol/water yields high-purity product.

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals to confirm substitution patterns (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, nitro group deshielding adjacent pyridine protons).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: calculated vs. experimental).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring structural accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine in different solvents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model solvation effects (e.g., PCM for solvent polarity).

- Reactivity Mapping : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Validation : Compare computed NMR shifts with experimental data to assess solvent-induced conformational changes .

Q. What strategies resolve conflicting crystallographic data for N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine?

- Methodological Answer :

- Multi-Refinement : Use SHELXL and OLEX2 to cross-validate anisotropic displacement parameters.

- Twinned Data : Apply TwinRotMat for deconvoluting overlapped reflections in cases of crystal twinning.

- Complementary Techniques : Validate with solid-state NMR or Raman spectroscopy to resolve ambiguities in nitro group orientation .

Q. How do steric and electronic effects influence the stability of N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine under acidic conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent degradation assays (e.g., HCl/NaOH buffers, HPLC monitoring).

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitrogen) to track nitro group reduction pathways.

- Computational Modeling : Identify protonation sites via molecular dynamics simulations (e.g., GROMACS) .

Q. What methodologies assess the risk of N-nitrosamine formation in N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine?

- Methodological Answer :

- Risk Screening : Use LC-MS/MS with MRM transitions (e.g., m/z 130 → 42 for N-nitrosodimethylamine) to detect trace impurities.

- Process Evaluation : Audit raw materials (amines, nitrosating agents) and reaction conditions (pH, temperature) per EMA guidelines.

- Mitigation : Introduce scavengers (e.g., ascorbic acid) during synthesis to quench nitroso intermediates .

Data Analysis and Contradiction Management

Q. How to reconcile discrepancies between theoretical and experimental electronic properties (e.g., dipole moments)?

- Methodological Answer :

- Benchmarking : Compare DFT-derived dipole moments (e.g., B3LYP vs. M06-2X functionals) with gas-phase microwave spectroscopy data.

- Solvent Corrections : Apply COSMO-RS to account for solvent polarization effects overlooked in vacuum calculations.

- Error Analysis : Quantify basis set incompleteness (e.g., 6-311++G(d,p) vs. def2-TZVP) using error matrices .

Q. What experimental designs optimize N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine derivatives for pharmacological screening?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at pyridine C4) and test in receptor-binding assays.

- High-Throughput Crystallization : Use liquid-handling robots to screen crystallization conditions (e.g., PEGs, salts) for rapid structural determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.